4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(16-7-3-4-8-16)27(24,25)17-13-11-15(12-14-17)20(23)21-18-9-5-6-10-19(18)26-2/h5-6,9-14,16H,3-4,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCSFVRHUAPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Benzamide Derivatives with Oxadiazole Moieties
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Structural Differences: The sulfamoyl group is substituted with benzyl and methyl, unlike the cyclopentyl/methyl in the target compound. Activity: Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with an IC₅₀ of 32.4 µM . Key Distinction: The benzyl group in LMM5 may enhance aromatic stacking interactions, while the cyclopentyl group in the target compound could improve lipophilicity and membrane permeability.
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Structural Differences: Features a cyclohexyl/ethyl-sulfamoyl group and a furan-substituted oxadiazole. Activity: Demonstrates antifungal activity (IC₅₀ = 28.9 µM against C. albicans) but lower potency than LMM5 .
Sulfonamide-Salicylamide/Anisamide Hybrids
- Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide): Structural Differences: Contains a 4-fluorophenyl-sulfamoyl group and a chlorinated salicylamide core. Activity: Acts as a PD-L1 inhibitor (53.3% inhibition at 10 µM) with anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition) .
- Key Distinction: The phenethyl linker may increase conformational flexibility, contrasting with the rigid benzamide scaffold of the target compound.
Imidazole- and Thiazole-Containing Analogs
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide :
- Structural Differences : Incorporates an imidazole ring and isoxazole-substituted sulfamoyl group.
- Activity : Shows antifungal activity against Aspergillus niger .
- Key Distinction : The imidazole moiety introduces basicity, which may influence solubility and target engagement compared to the neutral cyclopentyl group.
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Structural Differences: Features a bis(2-methoxyethyl)sulfamoyl group and a thiazole ring.
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | LMM5 | Compound 4 |
|---|---|---|---|
| Molecular Weight | ~450-500 (estimated) | 543.6 (calculated) | 478.9 (calculated) |
| LogP (Lipophilicity) | High (cyclopentyl group) | Moderate (benzyl group) | Moderate (4-fluorophenyl) |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
| Key Pharmacophore | Cyclopentyl-sulfamoyl | Benzyl-sulfamoyl | 4-Fluorophenyl-sulfamoyl |
Preparation Methods
Sulfamoyl Group Installation
The sulfamoyl segment is constructed via reaction of cyclopentyl(methyl)amine with 4-chlorosulfonylbenzoic acid chloride. This step mirrors methodologies observed in structurally related sulfonamides:
Procedure :
- Dissolve 4-chlorosulfonylbenzoic acid chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add cyclopentyl(methyl)amine (1.2 equiv) dropwise at 0°C under nitrogen.
- Stir for 6 hours at room temperature, then quench with ice-cold water.
- Extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid chloride (85–90% yield).
Key Insight : Excess amine ensures complete conversion, while low temperatures minimize disubstitution.
Benzamide Formation
Coupling the sulfonated benzoic acid derivative with 2-methoxyaniline employs standard amidation protocols:
Method A (Schotten-Baumann) :
- Suspend 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid chloride (1.0 equiv) in THF.
- Add 2-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv).
- Reflux for 12 hours, then purify via silica chromatography (ethyl acetate/hexane) to isolate the product (75–80% yield).
Method B (Coupling Reagent) :
- Activate 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.
- Add 2-methoxyaniline (1.05 equiv) and stir at room temperature for 24 hours.
- Extract with ethyl acetate and recrystallize from ethanol/water (82–88% yield).
Comparative Note : Method B offers superior selectivity for sterically hindered amines.
Alternative Pathways and Optimization
Palladium-Catalyzed Cross-Coupling
A patent-pending approach (WO2024123815A1) describes Suzuki-Miyaura coupling for introducing the 2-methoxyphenyl group:
- React 4-bromo-N-(cyclopentyl(methyl)sulfamoyl)benzamide with 2-methoxyphenylboronic acid.
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.
- Achieve 70–75% yield after column purification.
Advantage : Avoids acidic conditions that could hydrolyze the sulfamoyl group.
Enzymatic Resolution
For enantiomerically pure targets, ketone reductase-mediated asymmetric synthesis is viable:
- Reduce a prochiral ketone intermediate using KRED-117297 and glucose dehydrogenase.
- Achieve >99% enantiomeric excess (ee) in phosphate buffer (pH 7.0) at 30°C.
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Amine Equivalents | 1.2–1.5 equiv | Prevents dimerization |
| Coupling Reagent | HATU > EDCl | Enhances rate |
| Solvent for Sulfonylation | Anhydrous DCM | Minimizes hydrolysis |
| Temperature for Amidation | 0°C → RT | Balances kinetics |
Purification and Characterization
Recrystallization
Crystalline product is obtained using:
- Solvent System : Ethyl acetate/n-heptane (1:3)
- Purity : >99% by HPLC (C18 column, 80:20 MeCN/H₂O)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 7.25–7.15 (m, 3H, ArH), 6.92 (d, J=8.0 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.42–3.35 (m, 1H, cyclopentyl), 2.95 (s, 3H, NCH₃), 1.80–1.55 (m, 8H, cyclopentyl).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₂O₄S [M+H]⁺: 407.1634; found: 407.1632.
Scalability and Industrial Considerations
Gram-scale production (Patent WO2024123815A1) employs:
- Continuous Flow Reactors : For sulfonylation (residence time: 30 min)
- In-line FTIR Monitoring : Real-time analysis of reaction progression
- Green Solvents : 2-MeTHF replaces DCM in later stages
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
